An In-depth Technical Guide to the Core Basic Properties of 1-(4-Hydroxyphenyl)piperazine
An In-depth Technical Guide to the Core Basic Properties of 1-(4-Hydroxyphenyl)piperazine
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, synthesis, reactivity, and biological activities of 1-(4-Hydroxyphenyl)piperazine and its key derivatives. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
1-(4-Hydroxyphenyl)piperazine is a versatile organic compound featuring a piperazine ring attached to a phenol group. This structure serves as a key building block in medicinal chemistry.[1] The physicochemical properties of 1-(4-Hydroxyphenyl)piperazine and its common derivatives are summarized below.
| Property | 1-(4-Hydroxyphenyl)piperazine | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine |
| CAS Number | 56621-48-8[2] | 67914-60-7 | 74853-08-0[3] |
| Molecular Formula | C₁₀H₁₄N₂O[2] | C₁₂H₁₆N₂O₂ | C₁₆H₁₉N₃O[3][4] |
| Molecular Weight | 178.23 g/mol [2] | 220.27 g/mol [5] | 269.34 g/mol [3][4] |
| Appearance | Light yellow to brown powder/crystal | White to off-white crystalline solid[5][6] | White solid powder[4] |
| Melting Point | 220 °C[2] | 180-185 °C | 234-240 °C[4] |
| Boiling Point | 371.3±27.0 °C (Predicted)[2] | Not available | 532.786 °C at 760 mmHg[3] |
| Density | 1.141±0.06 g/cm³ (Predicted)[2] | Not available | 1.237 g/cm³[3] |
| Solubility | Slightly soluble in DMSO and Methanol[2] | Soluble in water, ethanol, and other polar solvents[6] | Not available |
| pKa | 12.18±0.30 (Predicted)[2] | Not available | 12.18±0.30 (Predicted)[3] |
Synthesis and Reactivity
The synthesis of 1-(4-Hydroxyphenyl)piperazine and its derivatives often involves multi-step procedures. These compounds are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients like Ketoconazole.[7][]
2.1. General Reactivity 1-(4-Hydroxyphenyl)piperazine can undergo several types of chemical reactions:
-
Oxidation : The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.[9]
-
Reduction : The compound can be reduced to form amine derivatives.[9]
-
Substitution : The hydroxyl group can be substituted with other functional groups using appropriate reagents.[9]
-
Cyclization : It can undergo cyclization reactions to form more complex heterocyclic structures.[9]
2.2. Synthesis of Derivatives The piperazine ring's nitrogen atoms and the phenyl ring's hydroxyl group are key sites for modification, allowing for the synthesis of a wide range of derivatives.
Biological Activity and Applications
Derivatives of 1-(4-Hydroxyphenyl)piperazine exhibit a wide range of pharmacological activities, making them subjects of interest in drug discovery.
3.1. Receptor Interactions Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors. While direct data on 1-(4-Hydroxyphenyl)piperazine is limited, its structural analogs show significant activity:
-
Serotonin (5-HT) Receptors : Compounds like m-CPP and TFMPP are potent 5-HT1B/1C agonists.[9] The hydroxyl group in 1-(4-hydroxyphenyl)piperazine may lead to more peripheral 5-HT effects due to reduced blood-brain barrier penetration.[9]
-
Dopamine Receptors : Some derivatives, such as 1-(4-Methoxyphenyl)piperazine, act as dopamine antagonists.[9]
3.2. Antimicrobial and Anticancer Activity
-
Antimicrobial : 1-(4-Hydroxyphenyl)piperazine hydrochloride has shown moderate antimicrobial activity.[9] The hydroxyl group may increase solubility but decrease membrane penetration compared to more lipophilic analogs like 1-(4-Chlorophenyl)piperazine HCl, which is highly active against S. aureus.[9]
-
Anticancer : 1-Acetyl-4-(4-hydroxyphenyl)piperazine, isolated from marine actinomycetes, has demonstrated antiproliferative activity against several cancer cell lines, including HCT 15, HT 29, MCF 7, and MDA-MB 468.[]
3.3. Enzyme Inhibition A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[10][11] These compounds showed competitive inhibition and demonstrated anti-melanogenic activity in B16F10 melanoma cells, suggesting their potential use in treating hyperpigmentation disorders.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols for the synthesis of 1-(4-Hydroxyphenyl)piperazine derivatives.
4.1. Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [12][13]
-
Reactants : A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, and 42 parts of potassium carbonate.[12][13]
-
Procedure :
-
The reaction mixture is filtered, and the filtrate is evaporated.[12][13]
-
The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.[12][13]
-
The precipitated product is filtered and dissolved in a diluted hydrochloric acid solution.[12][13]
-
The solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide.[12][13]
-
The final product is filtered off and crystallized from ethanol.[12][13]
-
Yield : 5.7 parts, with a melting point of 181.3 °C.[12][13]
4.2. Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine [14]
-
Reactants : 430 g (1.34 mol) of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol, 52 g of palladium-carbon catalyst (5% palladium), and 497 g of sodium hypophosphite monohydrate.[14]
-
Solvents : 2.8 liters of methoxyethanol and 1.12 liters of water.[14]
-
Procedure :
-
Under nitrogen, suspend the nitrophenyl precursor in methoxyethanol at 20-25°C and add the Pd/C catalyst.[14]
-
Degas the suspension and heat to 70-75°C.[14]
-
Slowly add the sodium hypophosphite solution over 2 hours, maintaining the temperature at 75-80°C.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[14]
-
Once complete, cool the suspension to 25-30°C and dilute with water.[14]
-
Adjust the pH to ≤2 with concentrated hydrochloric acid.[14]
-
Filter to remove the catalyst and wash with water.[14]
-
Heat the combined filtrates to 35-40°C and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide solution.[14]
-
Cool the resulting suspension to 20-25°C and stir for 30 minutes.[14]
-
Collect the product by filtration and wash sequentially with water, water/methanol, and methanol.[14]
-
Dry the product under vacuum at 50°C.[14]
-
-
Yield : 317 g (88% yield) with a purity of 99.7% by HPLC.[14]
Analytical Methods
The identification and quantification of 1-(4-Hydroxyphenyl)piperazine and its derivatives rely on various analytical techniques. Spectroscopic methods are commonly used for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure.[15][16][17]
-
Infrared (IR) Spectroscopy : FT-IR spectroscopy helps identify functional groups present in the molecule.[15][17][18]
-
Mass Spectrometry (MS) : Used in conjunction with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation and identification, especially in complex mixtures or for metabolic studies.[19][20]
-
Chromatography : Techniques like HPLC and TLC are used for monitoring reaction progress and assessing the purity of the final product.[14][19][21]
Safety and Handling
Proper safety precautions are essential when handling 1-(4-Hydroxyphenyl)piperazine and its derivatives.
-
Hazards : The compound can be harmful if swallowed, in contact with skin, or inhaled.[22] It can cause severe skin burns and eye damage, as well as respiratory irritation.[2][22]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[22][23] In case of dust formation, use a suitable respirator.
-
Handling : Handle in a well-ventilated area.[23] Avoid dust generation and accumulation.[24] Wash hands thoroughly after handling.[24]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[23][24] Keep away from strong oxidizing agents.[25]
References
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- 15. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
- 16. 1-Acetyl-4-(4-hydroxyphenyl)-piperazine | C12H16N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 17. scispace.com [scispace.com]
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